(1-Bromo-2,2-diethoxyethyl)benzene
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Overview
Description
(1-Bromo-2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where a bromine atom and a diethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2,2-diethoxyethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-diethoxyethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products include aldehydes or ketones.
Reduction: The primary product is the corresponding ethylbenzene derivative.
Scientific Research Applications
(1-Bromo-2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-diethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The diethoxyethyl group can participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom attached to the benzene ring.
Uniqueness
(1-Bromo-2,2-diethoxyethyl)benzene is unique due to the presence of both a bromine atom and a diethoxyethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
Properties
Molecular Formula |
C12H17BrO2 |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
(1-bromo-2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
InChI Key |
RIVJMNHNHOXINL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C1=CC=CC=C1)Br)OCC |
Origin of Product |
United States |
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